molecular formula C27H34N2O5 B8737445 DehydroIvabradine-d3 CAS No. 148870-58-0

DehydroIvabradine-d3

Cat. No. B8737445
M. Wt: 466.6 g/mol
InChI Key: AQSRHFYHXNSUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097720B2

Procedure details

Dissolve 1.1 g (3.78 mmol) of 7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one in 50 ml of THF and 7 ml of dichloromethane. Add 0.69 g (4.53 mmol, 1.2 equivalent) of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde and 0.22 ml of acetic acid. Cool the reaction mixture to 0° C. and add 1.2 g (5.67 mmol, 1.5 equivalent) of sodium triacetoxyborohydride. The reaction is instantaneous. Evaporate to dryness. The residue is taken up in water, and the aqueous phase is adjusted to pH=8 by adding 20% sodium hydroxide solution and extracted with dichloromethane. The organic phase is washed with water, dried over MgSO4, filtered and evaporated to dryness. 1.7 g of an oil is obtained, which is purified by flash chromatography on 100 g of silica (eluant=dichloromethane/ethanol/NH4OH:95/5/0.5) to yield 1.4 g of title product in the form of a colourless oil.
Name
7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:19]([O:20][CH3:21])=[CH:18][C:6]2[CH2:7][C:8](=[O:17])[N:9]([CH2:12][CH2:13][CH2:14][NH:15][CH3:16])[CH:10]=[CH:11][C:5]=2[CH:4]=1.[CH3:22][O:23][C:24]1[CH:25]=[C:26]2[C:29](=[CH:30][C:31]=1[O:32][CH3:33])[CH:28]([CH:34]=O)[CH2:27]2.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1.ClCCl>[CH3:22][O:23][C:24]1[CH:25]=[C:26]2[C:29](=[CH:30][C:31]=1[O:32][CH3:33])[CH:28]([CH2:34][N:15]([CH3:16])[CH2:14][CH2:13][CH2:12][N:9]1[C:8](=[O:17])[CH2:7][C:6]3[CH:18]=[C:19]([O:20][CH3:21])[C:3]([O:2][CH3:1])=[CH:4][C:5]=3[CH:11]=[CH:10]1)[CH2:27]2 |f:3.4|

Inputs

Step One
Name
7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one
Quantity
1.1 g
Type
reactant
Smiles
COC1=CC2=C(CC(N(C=C2)CCCNC)=O)C=C1OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Quantity
0.69 g
Type
reactant
Smiles
COC=1C=C2CC(C2=CC1OC)C=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate to dryness
ADDITION
Type
ADDITION
Details
by adding 20% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC(C2=CC1OC)CN(CCCN1C=CC2=C(CC1=O)C=C(C(=C2)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08097720B2

Procedure details

Dissolve 1.1 g (3.78 mmol) of 7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one in 50 ml of THF and 7 ml of dichloromethane. Add 0.69 g (4.53 mmol, 1.2 equivalent) of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde and 0.22 ml of acetic acid. Cool the reaction mixture to 0° C. and add 1.2 g (5.67 mmol, 1.5 equivalent) of sodium triacetoxyborohydride. The reaction is instantaneous. Evaporate to dryness. The residue is taken up in water, and the aqueous phase is adjusted to pH=8 by adding 20% sodium hydroxide solution and extracted with dichloromethane. The organic phase is washed with water, dried over MgSO4, filtered and evaporated to dryness. 1.7 g of an oil is obtained, which is purified by flash chromatography on 100 g of silica (eluant=dichloromethane/ethanol/NH4OH:95/5/0.5) to yield 1.4 g of title product in the form of a colourless oil.
Name
7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:19]([O:20][CH3:21])=[CH:18][C:6]2[CH2:7][C:8](=[O:17])[N:9]([CH2:12][CH2:13][CH2:14][NH:15][CH3:16])[CH:10]=[CH:11][C:5]=2[CH:4]=1.[CH3:22][O:23][C:24]1[CH:25]=[C:26]2[C:29](=[CH:30][C:31]=1[O:32][CH3:33])[CH:28]([CH:34]=O)[CH2:27]2.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1.ClCCl>[CH3:22][O:23][C:24]1[CH:25]=[C:26]2[C:29](=[CH:30][C:31]=1[O:32][CH3:33])[CH:28]([CH2:34][N:15]([CH3:16])[CH2:14][CH2:13][CH2:12][N:9]1[C:8](=[O:17])[CH2:7][C:6]3[CH:18]=[C:19]([O:20][CH3:21])[C:3]([O:2][CH3:1])=[CH:4][C:5]=3[CH:11]=[CH:10]1)[CH2:27]2 |f:3.4|

Inputs

Step One
Name
7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one
Quantity
1.1 g
Type
reactant
Smiles
COC1=CC2=C(CC(N(C=C2)CCCNC)=O)C=C1OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Quantity
0.69 g
Type
reactant
Smiles
COC=1C=C2CC(C2=CC1OC)C=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate to dryness
ADDITION
Type
ADDITION
Details
by adding 20% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC(C2=CC1OC)CN(CCCN1C=CC2=C(CC1=O)C=C(C(=C2)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.